molecular formula C17H24ClFN2O2 B11830918 Tert-butyl 3-((2-chloro-6-fluorobenzyl)amino)piperidine-1-carboxylate

Tert-butyl 3-((2-chloro-6-fluorobenzyl)amino)piperidine-1-carboxylate

Cat. No.: B11830918
M. Wt: 342.8 g/mol
InChI Key: HHQSQUNVDRVNRM-UHFFFAOYSA-N
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Description

Tert-butyl 3-((2-chloro-6-fluorobenzyl)amino)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a benzylamine moiety substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((2-chloro-6-fluorobenzyl)amino)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Introduction of the benzylamine moiety: This step involves the nucleophilic substitution reaction where the piperidine derivative reacts with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Protection of the amine group: The amine group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((2-chloro-6-fluorobenzyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the benzyl ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the tert-butyl protecting group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium hydride, potassium carbonate, DMF (dimethylformamide) as solvent.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetonitrile as solvent.

    Reduction: Lithium aluminum hydride, THF (tetrahydrofuran) as solvent.

Major Products Formed

    Nucleophilic substitution: Substituted benzylamine derivatives.

    Oxidation: Piperidine N-oxides.

    Reduction: Deprotected amine derivatives.

Scientific Research Applications

Tert-butyl 3-((2-chloro-6-fluorobenzyl)amino)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-((2-chloro-6-fluorobenzyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The presence of the benzylamine moiety allows it to bind to active sites, while the piperidine ring provides structural stability. The exact pathways and targets can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl derivatives.

    Tert-butyl 3-aminopiperidine-1-carboxylate: Utilized in fragment-based drug discovery.

    Tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate: Employed in the synthesis of various heterocyclic compounds.

Uniqueness

Tert-butyl 3-((2-chloro-6-fluorobenzyl)amino)piperidine-1-carboxylate is unique due to the presence of both chlorine and fluorine atoms on the benzyl ring, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

Molecular Formula

C17H24ClFN2O2

Molecular Weight

342.8 g/mol

IUPAC Name

tert-butyl 3-[(2-chloro-6-fluorophenyl)methylamino]piperidine-1-carboxylate

InChI

InChI=1S/C17H24ClFN2O2/c1-17(2,3)23-16(22)21-9-5-6-12(11-21)20-10-13-14(18)7-4-8-15(13)19/h4,7-8,12,20H,5-6,9-11H2,1-3H3

InChI Key

HHQSQUNVDRVNRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=C(C=CC=C2Cl)F

Origin of Product

United States

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